molecular formula C19H23NO3 B8566784 4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline CAS No. 151221-95-3

4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline

Cat. No. B8566784
M. Wt: 313.4 g/mol
InChI Key: QSIMKGFSGDCQSI-UHFFFAOYSA-N
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Patent
US05430062

Procedure details

From compounds 107g (4.2 g, 99%, 31.0 mmol) and 106 (6.0 g, 98%, 31.0 mmol), a similar procedure as described for 108a gave 108g (8.5 g, 87.6%) as a thick oil. 1H NMR (200 MHz, CDCl3) δ8.36 (s, 1H), 7.20 (d, J=8 Hz, 2H), 7.16 (s, 2H), 7.14 (d, J=8 Hz, 2H), 3.93 (s, 6H), 3.91 (s, 3H), 2.60 (t, J=8 Hz, 2H), 1.64 (sextet, J=8 Hz, 2H), 0.95 (t, J=8 Hz, 3H). EIMS (M+ 100).
[Compound]
Name
compounds 107g
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Name
108a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
87.6%

Identifiers

REACTION_CXSMILES
CO[C:3]1C=C(C=C(OC)[C:10]=1OC)C=O.[CH3:15][C:16]1[CH:35]=[CH:34][C:19]([N:20]=[CH:21][C:22]2[CH:27]=[C:26]([O:28][CH3:29])[C:25]([O:30][CH3:31])=[C:24]([O:32][CH3:33])[CH:23]=2)=[CH:18][CH:17]=1>>[CH2:15]([C:16]1[CH:17]=[CH:18][C:19]([N:20]=[CH:21][C:22]2[CH:27]=[C:26]([O:28][CH3:29])[C:25]([O:30][CH3:31])=[C:24]([O:32][CH3:33])[CH:23]=2)=[CH:34][CH:35]=1)[CH2:3][CH3:10]

Inputs

Step One
Name
compounds 107g
Quantity
4.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Step Three
Name
108a
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(N=CC2=CC(=C(C(=C2)OC)OC)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC=C(N=CC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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